Step 4: Nucleophilic substitution of the 4-chloro-6-methylpyrimidin-2-amine derivative with furfurylamine to obtain the desired 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine. [13]
Chemical Reactions Analysis
Suzuki Coupling: The chlorine atom at position 6 can be readily replaced with various aryl or heteroaryl groups via Suzuki coupling reactions, expanding the structural diversity and biological activity of the derivatives. [16]
Applications
Antimicrobial Agents: Derivatives of this compound have exhibited promising antibacterial activity, particularly against Staphylococcus epidermidis, a common cause of hospital-acquired infections. [2]
Antifungal Agents: Research has identified derivatives with antifungal activity against various fungal pathogens, such as Botrytis cinerea and Sclerotinia sclerotiorum, which cause significant crop losses in agriculture. [8]
Antiviral Agents: 6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine has been identified as a potential lead compound for the development of antiviral agents. A closely related analog, 4-(2-chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide (G10), has shown potent antiviral activity against emerging Alphaviruses, including Chikungunya virus, Venezuelan Equine Encephalitis virus, and Sindbis virus. G10 acts as an indirect activator of the human STING (Stimulator of Interferon Genes) pathway, leading to the expression of antiviral effector genes and interferon subtypes. [10]
Anticancer Agents: The compound is structurally related to lapatinib, a tyrosine kinase inhibitor used in the treatment of breast cancer. [16] Although 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine itself has not been directly investigated for anticancer activity, its structural similarity to lapatinib suggests its potential as a starting point for developing novel anticancer agents.
Compound Description: This compound serves as a crucial intermediate in the synthesis of two novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives. These derivatives were synthesized by nucleophilic substitution of two appropriate amines with 4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine, starting from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, trifluoroacetic acid (TFA), and phosphorous oxychloride in a one-pot procedure. []
Relevance: This compound shares the pyrimidine core structure with 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine. The differences lie in the substituents at the 2- and 6-positions of the pyrimidine ring. While the target compound has a methyl and chlorine substituent at these positions, the related compound has a trifluoromethyl group at the 2-position and is fused to a tetrahydrobenzothieno ring at the 5- and 6-positions. []
Compound Description: This compound is one of the two novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives synthesized using 4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine as a starting material. Its structure was determined by single-crystal X-ray diffraction. []
Compound Description: Identified as a potent human H4R inverse agonist (pKi = 8.12) through a scaffold hopping exercise and guided by pharmacophore modeling. It also possesses considerable affinity for the human histamine H1 receptor (H1R), making it a novel dual-action H1R/H4R ligand. []
Relevance: While both VUF10499 and 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine feature a chlorine substituent at the 6-position and a furan-ylmethyl substituent at the 4-amino position, they differ in their core structures. VUF10499 is based on a quinazoline scaffold while the target compound is based on a pyrimidine scaffold. []
Compound Description: Another potent human H4R inverse agonist (pKi = 7.57) discovered through the same scaffold hopping exercise that yielded VUF10499. Like VUF10499, it exhibits dual-action H1R/H4R ligand properties and is an antagonist at the rat H4R with in vivo anti-inflammatory effects. []
Relevance: Like VUF10499, VUF10497 shares the quinazoline core structure and the chlorine substituent at the 6-position with VUF10499, but differs from 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine in these aspects. Furthermore, VUF10497 has a thiophen-2-ylmethyl substituent at the 4-amino position compared to the furan-2-ylmethyl substituent in the target compound. []
Compound Description: These compounds serve as starting materials for the synthesis of novel MC-1220 analogs, which are non-nucleoside reverse transcriptase inhibitors. []
Compound Description: Similar to the 4,6-dichloro-N-methylpyrimidin-2-amine derivatives, this compound is also utilized as a starting material for the synthesis of novel MC-1220 analogs, which are non-nucleoside reverse transcriptase inhibitors. []
Compound Description: This compound is a key intermediate in the synthesis of N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-(formyl)furan-2-yl]quinazolin-4-amine, a specific impurity of the anticancer drug lapatinib. []
Compound Description: This compound is a specific impurity of the anticancer drug lapatinib, synthesized from N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine via a Suzuki cross-coupling reaction followed by treatment with NaBH(OAc)3. []
Compound Description: This compound is another specific impurity of the anticancer drug lapatinib. It's synthesized by reacting the starting material from the Suzuki cross-coupling reaction (used to synthesize the previous related compound) with 2-(methylsulfonyl)ethylamine followed by NaBH(OAc)3. Purification is achieved using preparative liquid chromatography. []
Compound Description: Similar to compound 4c, this compound also exhibited notable antifungal activity against Sclerotinia sclerotiorum (93.7% inhibition at 100 µg/mL). []
Compound Description: This compound also demonstrated significant antifungal activity against Sclerotinia sclerotiorum (91.7% inhibition at 100 µg/mL). []
Compound Description: Identified through a high-throughput in vitro screen, G10 is a human-specific STING agonist that triggers IRF3/IFN-associated transcription in human fibroblasts. It induces the expression of multiple IRF3-dependent antiviral effector genes and type I and III IFN subtypes, leading to a cellular state that inhibits the replication of emerging Alphavirus species. []
Compound Description: This compound, formed from thiamine through Maillard-type reactions, exhibits an influence on kokumi taste activity with a taste threshold concentration between 35 and 120 µmol/L. []
Compound Description: These novel 2-azetidinone derivatives were synthesized from Schiff bases derived from 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide and various aromatic aldehydes. Their antimicrobial activity was evaluated against various microorganisms. []
Relevance: These derivatives are related to 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine through their shared tetrahydropyrimidine core structure. While the target compound has a furan-2-ylmethyl substituent at the 4-amino position and chlorine and methyl substituents at the 6- and 2-positions, respectively, these derivatives have a more complex azetidinone-linked structure at the 5-position and varying aromatic substituents on the azetidinone ring. []
2-Chloro-6-methylpyrimidin-4-amine
Compound Description: This compound forms inversion dimers in its crystal structure through pairs of N—H⋯N hydrogen bonds. []
Relevance: 2-Chloro-6-methylpyrimidin-4-amine is a direct structural analog of 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine. Both share the same pyrimidine core structure, a chlorine substituent at the 6-position, and a methyl group at the 2-position. The only difference lies in the substitution at the 4-amino position, where the target compound features a furan-2-ylmethyl substituent. []
Compound Description: This compound is a precursor in the synthesis of 7-amino derivatives of pyrimido[4,5-e][1,3,4]thiadiazines, potential 15-lipoxygenase inhibitors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.